molecular formula C20H23FN4 B6134048 N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6134048
M. Wt: 338.4 g/mol
InChI Key: FIDPQAQJWQQZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a high-value chemical scaffold based on the versatile pyrazolo[1,5-a]pyrimidine core, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This compound is expertly designed for researchers investigating targeted therapies, particularly in the fields of oncology and infectious diseases. The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Compounds within this class have been developed to inhibit a diverse range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in various cancers . The specific substitution pattern of this compound—featuring a 4-fluorophenyl group at the 3-position and a cyclohexylamine at the 7-position—is associated with enhanced biological activity and optimized interaction with hydrophobic enzyme pockets . Research on closely related analogues has demonstrated that the 4-fluorophenyl group is a highly effective substituent for potent biological activity, particularly in antimycobacterial applications . Furthermore, the 7-amine functionality, especially when bearing a bulky substituent like a cyclohexyl group, is a common and crucial feature in many therapeutically active pyrazolo[1,5-a]pyrimidines, influencing both binding affinity and selectivity . The mechanism of action for this compound is anticipated to involve targeted enzyme inhibition. Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding site of target kinases and other enzymes, thereby disrupting key signaling pathways that drive cell proliferation in cancer or essential processes in pathogens . For instance, derivatives with similar structures have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis, highlighting their potential in infectious disease research . This product is intended for research applications only and is a key candidate for lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. Researchers can utilize this compound to explore new mechanisms and develop novel therapeutic agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h8-12,17,23H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDPQAQJWQQZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

A patent by WO2015110491A2 describes reductive amination of 7-keto intermediates with cyclohexylamine using NaBH₃CN in MeOH, though yields are lower (65%).

One-Pot Synthesis

A streamlined one-pot approach condenses 5-amino-3-(4-fluorophenyl)-1H-pyrazole , ethyl acetoacetate , and cyclohexylamine in acetic acid/H₂SO₄, achieving 70% yield in 10 hours.

Yield Optimization and Challenges

StepMethodYield (%)Purity (%)
Core formationH₂SO₄/AcOH cyclization9095
4-Fluorophenyl additionSuzuki coupling7898
CyclohexylaminationSNAr in DMF7297

Challenges include regioselectivity during aryl substitution and over-alkylation during amination. Column chromatography (SiO₂, hexane/EtOAc) is critical for purification .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold allows extensive substitution, enabling fine-tuning of physicochemical and biological properties. Key structural variations among analogs include:

  • Position 2 : Methyl (target compound) vs. hydrogen or bulkier groups.
  • Position 3 : 4-Fluorophenyl (common in anti-mycobacterial agents) vs. 4-methoxy-2-methylphenyl (CRF1 antagonists) .
  • Position 5 : Methyl (target) vs. substituted aryl (e.g., 4-fluorophenyl, p-tolyl) or trifluoromethyl groups .
  • Position 7 (N-substituent) : Cyclohexyl (target) vs. pyridinylmethyl, sec-butyl, or diethylacetamide moieties .
Table 1. Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Compound Name R2 R3 R5 N-Substituent Key Activity Reference
Target Compound CH₃ 4-Fluorophenyl CH₃ Cyclohexyl Unknown
MPZP CH₃ 4-MeO-2-MePh CH₃ N,N-bis(2-MeO-ethyl) CRF1 antagonist
Compound 32 (Anti-mycobacterial) H 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl Anti-mycobacterial
F-DPA H 2-(4-Fluorophenyl) CF₃ Diethylacetamide TSPO ligand
Compound 10c CH₃ 4-Fluorophenyl CH₃, 6-SO₂Me Pyridin-2-ylmethyl Anti-Wolbachia (synthetic intermediate)

Pharmacological and Functional Insights

  • CRF1 Antagonists : MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) demonstrates high selectivity for CRF1 receptors, reducing anxiety in preclinical models. Its 4-methoxy-2-methylphenyl group and polar N-substituents enhance receptor binding compared to the target compound’s 4-fluorophenyl and hydrophobic cyclohexyl group .
  • Anti-Mycobacterial Agents : Derivatives with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., compounds 32–35) exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL). The 5-aryl substituents (e.g., 4-fluorophenyl, p-tolyl) improve lipophilicity and membrane penetration .
  • TSPO Ligands: F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) shows nanomolar affinity for TSPO, a mitochondrial membrane protein implicated in neuroinflammation. The acetamide side chain and 4-fluorophenyl group optimize metabolic stability and brain uptake .

Impact of Substituents on Physicochemical Properties

  • Fluorine Substitution : The 4-fluorophenyl group at position 3 is conserved in anti-mycobacterial and TSPO-active analogs, suggesting its role in π-stacking interactions or metabolic stability .
  • Methyl vs. Aryl at R5 : Methyl groups (target) reduce steric hindrance, while bulkier aryl groups (e.g., 4-isopropylphenyl in compound 35) may enhance target selectivity in microbial enzymes .

Biological Activity

N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H24FN5
  • CAS Number : 1031598-41-0

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

The biological activity of pyrazolo[1,5-a]pyrimidines often involves inhibition of specific enzymes or pathways that are crucial for various cellular processes. Research indicates that these compounds can act as inhibitors of kinases such as BRAF and EGFR, which are implicated in cancer progression and treatment resistance. The presence of the fluorophenyl and cyclohexyl groups in the structure may enhance binding affinity and selectivity towards these targets.

Antitumor Activity

This compound has shown promising antitumor activity in various studies. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. These studies revealed that the compound could induce apoptosis and inhibit cell proliferation effectively .
  • Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, this compound exhibited a synergistic effect, enhancing the overall efficacy against resistant cancer cell lines .

Anti-inflammatory and Antibacterial Activities

In addition to its antitumor properties, pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess anti-inflammatory and antibacterial activities:

  • Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, contributing to its therapeutic potential in treating inflammatory diseases .
  • Antibacterial Activity : Some derivatives within this class have shown effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that this compound could significantly reduce cell viability at low concentrations when used alone or in combination with doxorubicin .
  • Inflammatory Models : In animal models of inflammation, this compound reduced markers of inflammation significantly compared to control groups .

Data Summary

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity in MCF-7/MDA-MB-231 cells
Synergistic EffectEnhanced efficacy with doxorubicin
Anti-inflammatoryReduction in inflammatory markers
AntibacterialEffective against multiple bacterial strains

Q & A

Q. What are the critical synthetic steps for preparing N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves a multi-step approach:

  • Core formation : Condensation of substituted hydrazines with β-diketones or β-ketoesters to form the pyrazolo[1,5-a]pyrimidine core.
  • Substituent introduction : Sequential functionalization at positions 3 (4-fluorophenyl), 5 (methyl), and 7 (cyclohexylamine) via nucleophilic substitution or coupling reactions.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalysts like triethylamine) are adjusted to improve yield and purity. Polar aprotic solvents (e.g., DMF) are often used for amination steps .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC with UV/Vis detection to assess purity (>95% is standard for pharmacological studies).
  • X-ray crystallography (if crystals are obtainable) to resolve 3D geometry and intermolecular interactions .

Q. What structural features contribute to its biological activity?

  • The 4-fluorophenyl group enhances lipophilicity and target binding via hydrophobic/π-π interactions.
  • The pyrazolo[1,5-a]pyrimidine core provides a rigid scaffold for interacting with enzyme active sites (e.g., kinases).
  • The cyclohexylamine moiety improves solubility and modulates pharmacokinetic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent variation : Compare analogs with halogen (Cl, Br) or methoxy groups at the 3-position to assess electronic effects on target binding.
  • Side-chain modifications : Replace cyclohexyl with bicyclic or heteroaromatic groups to evaluate steric and solubility impacts.
  • In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., IC₅₀ values in cancer cell lines) to prioritize derivatives. Evidence from analogs suggests 4-fluorophenyl and methyl groups are critical for activity .

Q. What computational strategies predict its binding mode with biological targets?

  • Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2) using software like AutoDock Vina. Prioritize poses with hydrogen bonds to hinge regions.
  • Molecular dynamics (MD) : Refine docking results by simulating protein-ligand stability in aqueous environments (e.g., 100-ns trajectories).
  • Validation : Cross-check computational predictions with experimental data (e.g., crystallography, mutagenesis studies) .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and ATP concentrations in kinase assays.
  • Purity verification : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors.
  • Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target effects that may explain divergent results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.